molecular formula C12H14ClF3N2O2 B8035656 N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride

N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride

Cat. No.: B8035656
M. Wt: 310.70 g/mol
InChI Key: SONMPHNCIJBGLR-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a trifluoromethoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-(trifluoromethoxy)benzoyl chloride with pyrrolidin-3-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then hydrochlorinated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group is particularly valuable in enhancing the stability and reactivity of certain chemical structures.

Biology: In biological research, N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. Its unique structure may contribute to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to bind to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide

  • N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzene

  • N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)aniline

Uniqueness: N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds. Its trifluoromethoxy group, in particular, contributes to its enhanced stability and reactivity.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications in chemistry, biology, medicine, and industry. Its unique structure and versatile properties make it a valuable compound for research and development.

Properties

IUPAC Name

N-pyrrolidin-3-yl-4-(trifluoromethoxy)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)19-10-3-1-8(2-4-10)11(18)17-9-5-6-16-7-9;/h1-4,9,16H,5-7H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONMPHNCIJBGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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